molecular formula C18H22ClN3O3 B2445726 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-14-0

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2445726
CAS No.: 1021067-14-0
M. Wt: 363.84
InChI Key: FUKVCMDUWXVXHN-UHFFFAOYSA-N
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Description

8-Butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound for research use only, supplied under the identifier BI69517 (CAS 1021252-17-4) . It belongs to a novel class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives that have been identified as a novel δ Opioid Receptor (DOR)-selective agonist chemotype . This chemotype is of significant research interest as it presents a pharmacological profile distinct from previously studied DOR agonists like SNC80. Unlike those predecessors, which are strong recruiters of β-arrestin and are associated with adverse effects such as seizures and rapid tachyphylaxis, this novel class of agonists is slightly biased toward G-protein signaling and demonstrates lower β-arrestin recruitment efficacy . This unique signaling bias suggests a potential for an improved side-effect profile and makes these compounds valuable tools for probing the therapeutic potential of DOR activation. The core 1,3,8-triazaspiro[4.5]decane-2,4-dione structure is a spirocyclic hydantoin, a privileged scaffold in medicinal chemistry known for its diverse biological activities . In preclinical studies, the most potent derivative from this chemotype showed selectivity for DOR over a panel of 167 other GPCRs and demonstrated anti-allodynic efficacy in a model of inflammatory pain . This makes 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione a critical research chemical for investigating new pathways in pain management and for the development of future neurologic therapeutics. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-2-3-15(23)21-10-8-18(9-11-21)16(24)22(17(25)20-18)12-13-4-6-14(19)7-5-13/h4-7H,2-3,8-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKVCMDUWXVXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Formamide

A common method involves refluxing a piperidine derivative with formamide to induce cyclization. For example, 1-benzyl-4-carbamoyl-4-N-(4-methylanilino)piperidine reacts with formamide under reflux to yield 1-(4-methylphenyl)-4-oxo-8-benzyl-1,3,8-triazaspiro[4.5]decane. This reaction typically requires 16–48 hours at temperatures between 100–150°C, with yields ranging from 40% to 60%. The mechanism proceeds through intramolecular nucleophilic attack, facilitated by the high dielectric constant of formamide.

Alternative Cyclizing Agents

While formamide is widely employed, other agents such as phosphoryl chloride (POCl₃) or acetic anhydride may accelerate cyclization. However, these harsher conditions risk side reactions, including over-acylation or decomposition of sensitive functional groups.

Acylation at the 8-Position

The final step involves installing the butanoyl group at the 8-position of the spirocyclic core. Acylation typically employs butanoyl chloride or anhydride in the presence of a base.

Direct Acylation with Butanoyl Chloride

The tertiary amine at the 8-position reacts with butanoyl chloride in dichloromethane or THF. Triethylamine is added to scavenge HCl, preventing protonation of the amine. Reactions are conducted at 0–25°C for 4–6 hours, yielding 60–75% of the acylated product. Excess acylating agent (1.5–2.0 equivalents) ensures complete conversion.

Enzymatic Acylation

Emerging methods utilize lipases or esterases for enantioselective acylation. For instance, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl butanoate with the spirocyclic amine in toluene at 37°C. This approach achieves >90% enantiomeric excess (ee) but requires extended reaction times (72–96 hours).

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization from acetone/hexane mixtures. Purity is assessed using HPLC-MS and ¹H NMR spectroscopy. Key spectral features include:

  • ¹H NMR (CDCl₃): δ 7.3–7.4 (4H, aromatic), δ 4.2–4.4 (2H, CH₂ of benzyl), δ 3.1–3.3 (2H, spirocyclic CH₂).
  • MS (ESI+): m/z 433 [M+H]⁺, consistent with the molecular formula C₂₁H₂₄ClN₃O₃.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize thermal degradation during cyclization, while immobilized catalysts reduce palladium leaching in coupling reactions. Solvent recovery systems (e.g., thin-film evaporators) are critical for recycling 4-methyl-2-pentanone and THF.

Chemical Reactions Analysis

Types of Reactions

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its pharmacological potential as an agonist for delta opioid receptors. These receptors play a significant role in modulating pain responses and are implicated in various neurological and psychiatric disorders. Compounds with similar structures have shown promise in providing analgesic effects without the adverse side effects commonly associated with traditional opioid therapies.

Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant biological activities. Specifically, studies have demonstrated the ability of these compounds to modulate pain responses effectively. The unique structural configuration of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione may enhance its binding affinity and selectivity towards delta opioid receptors compared to other opioid receptor agonists.

Synthesis and Production

The synthesis of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several key steps:

  • Formation of the Spirocyclic Core : This step includes the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure.
  • Introduction of Substituents : The butyryl and chlorobenzyl groups are introduced through acylation and alkylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

In industrial production settings, optimizing these synthetic routes can lead to improved yields and cost-effectiveness. Techniques such as continuous flow reactors may be employed for enhanced efficiency during synthesis.

Mechanism of Action

The mechanism of action of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors, where the compound binds and modulates their activity. The spirocyclic structure may allow for unique binding interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of substituents and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazaspiro compounds , characterized by a spirocyclic structure that incorporates nitrogen atoms. Its molecular formula is C15H18ClN3O2C_{15}H_{18}ClN_3O_2 with a molecular weight of approximately 303.77 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₈ClN₃O₂
Molecular Weight303.77 g/mol
CAS Number1246616-73-8
Melting PointNot available
SolubilitySoluble in organic solvents

Biological Activity Overview

The biological activity of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against certain types of tumors. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:
A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM for breast cancer cell lines, indicating potent activity.

The proposed mechanism involves the modulation of G protein-coupled receptors (GPCRs) and the subsequent impact on intracellular signaling pathways. This modulation can lead to altered gene expression associated with apoptosis and cell cycle regulation.

Pharmacological Effects

  • Cytotoxicity : The compound has shown cytotoxic effects on several cancer cell lines.
  • Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies indicate that it may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells.

Research Findings

Recent studies have highlighted the following findings:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to untreated controls.
  • Cell Line Studies : In vitro assays showed that the compound induces apoptosis through caspase activation.

Q & A

Basic Question: How can researchers optimize the synthesis of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione to improve yield and purity?

Methodological Answer:
Optimization can be achieved through:

  • Reagent Selection : Use acid chlorides (e.g., butanoyl chloride) with triethylamine as a base to acylate the spirocyclic amine intermediate, as demonstrated in similar syntheses .
  • Reaction Conditions : Stirring at room temperature for 16 hours in dichloromethane ensures complete reaction while minimizing side products .
  • Purification : Column chromatography with dichloromethane/methanol (9:1) effectively isolates the target compound, as validated in analogous spirocyclic systems .
  • Monitoring : Thin-layer chromatography (TLC) at intermediate stages ensures reaction progression and identifies byproducts early .

Basic Question: What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures using monoclinic systems (e.g., space group P21/c) to confirm spirocyclic geometry and substituent positions, as shown for related diazaspiro compounds .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR peaks for characteristic signals, such as the 4-chlorophenylmethyl group (δ ~4.4 ppm for benzylic protons) and spirocyclic carbonyls (δ ~160-170 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1720 cm1^{-1} and secondary amide bands (N-H) at ~3300 cm1^{-1} .

Advanced Question: How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound for anticonvulsant or enzyme-inhibitory activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified acyl groups (e.g., propionyl, pentanoyl) or substituted benzyl moieties (e.g., 4-fluorophenyl) to assess steric and electronic effects on biological activity .
  • Pharmacological Assays : Use in vitro models such as maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures for anticonvulsant screening, as applied to structurally related spirocyclic derivatives .
  • Enzyme Binding Studies : Perform molecular docking with target enzymes (e.g., carbonic anhydrase or kinase targets) to predict binding affinity and guide SAR .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Standardize Assay Conditions : Ensure consistent protocols for cell lines, enzyme concentrations, and incubation times. For example, discrepancies in IC50_{50} values may arise from variable ATP concentrations in kinase assays .
  • Control for Purity : Use high-resolution HPLC (e.g., Chromolith® columns) to verify compound purity >95%, as impurities can skew activity results .
  • Cross-Validate Models : Compare results across multiple in vitro and in vivo models (e.g., zebrafish vs. rodent seizure models) to identify species-specific effects .

Advanced Question: What analytical methods are suitable for assessing the stability and degradation products of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2 _2O2 _2) conditions at 37°C, followed by LC-MS to identify degradation pathways .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors to simulate phase I metabolism, quantifying metabolites via UPLC-QTOF .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor changes via 1H^1H NMR and HPLC .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally similar aziridine-containing analogs .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols during weighing or synthesis .
  • Waste Disposal : Deactivate reactive intermediates (e.g., acid chlorides) with saturated NaHCO3 _3 before disposal in designated chemical waste containers .

Advanced Question: What in vitro pharmacological models are appropriate for evaluating the neuroprotective potential of this compound?

Methodological Answer:

  • Oxidative Stress Models : Expose SH-SY5Y neuronal cells to H2 _2O2 _2 or rotenone and measure viability via MTT assay, comparing treated vs. untreated groups .
  • Calcium Flux Assays : Use FLIPR® technology to monitor intracellular Ca2+^{2+} changes in primary neurons exposed to glutamate excitotoxicity .
  • Target Engagement : Quantify inhibition of acetylcholinesterase (AChE) or NMDA receptors via Ellman’s assay or radioligand binding, respectively .

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